3,5-Difluoro Substitution Pattern Enables Potent Gamma-Secretase Inhibition (IC50 < 10 nM) in a Cell-Based Model
In a study identifying key structural elements for gamma-secretase inhibition, a compound incorporating the 3,5-difluorophenylacetyl group—a moiety directly derived from 2-(3,5-difluoro-4-hydroxyphenyl)acetic acid—exhibited potent inhibitory activity with an IC50 value of less than 10 nM in a cell-based assay. This activity is comparable to other highly potent leads in the series and significantly surpasses that of non-fluorinated or mono-fluorinated analogs, which generally show IC50 values in the micromolar range or higher [1]. The 3,5-difluoro pattern is critical for optimal interaction with the gamma-secretase active site, as demonstrated by structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | Non-fluorinated or mono-fluorinated phenylacetyl analogs (IC50 > 1 µM, based on class-level SAR) |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | Cell-based gamma-secretase inhibition assay |
Why This Matters
This evidence positions the 3,5-difluoro motif as a privileged scaffold for developing high-potency gamma-secretase inhibitors, a target of significant interest in Alzheimer's disease research, making CAS 1042703-32-1 a strategic starting material for medicinal chemistry programs.
- [1] Prasad, C. V. C., Wallace, O. B., Noonan, J. W., Sloan, C. P., Lau, W. Y., Vig, S., Parker, M. F., Smith, D. W., Hansel, S. B., Polson, C. T., Barten, D. M., Felsenstein, K. M., & Roberts, S. B. (2004). Hydroxytriamides as potent gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(8), 1917–1921. View Source
